Mureidomycin A

Description

Molecular Formula and Weight

The molecular identity of mureidomycin A is definitively established through its empirical formula C₃₈H₄₈N₈O₁₂S, which reflects the compound's substantial molecular complexity. This formula indicates the presence of thirty-eight carbon atoms, forty-eight hydrogen atoms, eight nitrogen atoms, twelve oxygen atoms, and one sulfur atom, collectively contributing to a molecular weight of 840.9 g/mol as determined by computational analysis using PubChem 2.2. The molecular weight has been consistently reported across multiple databases as 840.90 g/mol, confirming the accuracy of this fundamental physical property.

The Chemical Abstracts Service registry number for mureidomycin A is 114797-04-5, providing a unique identifier for this compound in chemical databases and literature. The substantial molecular weight of mureidomycin A places it among the larger natural product antibiotics, reflecting its complex peptidylnucleoside architecture that distinguishes it from simpler antimicrobial agents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₄₈N₈O₁₂S | |

| Molecular Weight | 840.9 g/mol | |

| CAS Registry Number | 114797-04-5 | |

| PubChem CID | 5282042 |

Stereochemical Configuration and Isomerism

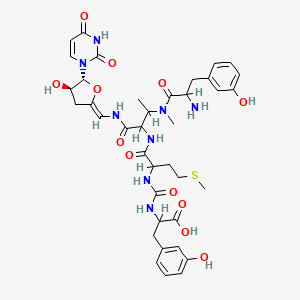

The stereochemical complexity of mureidomycin A is revealed through its systematic International Union of Pure and Applied Chemistry name: 2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid. This nomenclature reveals multiple chiral centers and geometric isomerism within the molecular framework.

The compound contains several defined stereochemical centers, including the (4R,5R) configuration at the sugar moiety and a Z-geometric isomer configuration at the enamide linkage. These stereochemical features are critical for the biological activity of mureidomycin A, as they determine the three-dimensional shape and molecular recognition properties of the compound. The presence of multiple chiral centers creates the potential for numerous stereoisomers, though only specific configurations are found in the naturally occurring form.

Recent biosynthetic studies have revealed the existence of mureidomycin A analogs with subtle stereochemical differences, including isomeric forms designated as iso-N-acetylmureidomycin A, which differ in the spatial arrangement of specific molecular fragments. These findings highlight the importance of precise stereochemical characterization in distinguishing between closely related mureidomycin variants.

The InChI key for mureidomycin A is LLINEOOFHRQODR-QQCWUGGYSA-N, which provides a unique digital fingerprint encoding the complete stereochemical information of the molecule. This standardized representation facilitates accurate identification and comparison of the compound across different chemical databases and research studies.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy has provided detailed insights into the molecular structure of mureidomycin A, with comprehensive proton and carbon-13 nuclear magnetic resonance analyses revealing the connectivity and electronic environment of individual atoms within the molecule. The nuclear magnetic resonance spectral data for mureidomycin A and its analogs have been extensively characterized, showing distinctive chemical shift patterns that reflect the unique structural features of the uridyl peptide framework.

The uracil moiety in mureidomycin A exhibits characteristic nuclear magnetic resonance signals, with the C5-C6 double bond region showing specific chemical shifts that distinguish it from reduced analogs. In the oxidized form of mureidomycin A, the uracil C5 and C6 positions display chemical shifts at 5.59/103.5 ppm and 7.12/141.2 ppm respectively, indicating the presence of the double bond. These spectroscopic signatures are crucial for structural identification and verification of synthetic or biosynthetic products.

The peptide portion of mureidomycin A demonstrates complex nuclear magnetic resonance patterns reflecting the multiple amino acid residues and their interconnections. Heteronuclear multiple bond correlation experiments have established the connectivity between the methionine-type core, where chemical shifts of C4 at 31.1 ppm and C6 at 15.4 ppm confirm sulfur bridging rather than oxygen or nitrogen linkages. The meta-tyrosine residues present in the structure show distinctive aromatic signals that can be differentiated through careful spectral analysis and comparison with related compounds.

Infrared spectroscopy characteristics of mureidomycin A reflect the presence of multiple functional groups including hydroxyl, amino, carbonyl, and aromatic systems. While specific infrared data for mureidomycin A are limited in the available literature, compounds with similar peptidylnucleoside structures typically exhibit characteristic absorption bands in the 3000-3500 cm⁻¹ region for hydroxyl and amino stretching vibrations, 1600-1700 cm⁻¹ for carbonyl stretches, and fingerprint regions below 1500 cm⁻¹ that provide unique molecular signatures.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| Uracil C5 | 5.59/103.5 | Carbon/Proton | |

| Uracil C6 | 7.12/141.2 | Carbon/Proton | |

| Methionine C4 | 31.1 | Carbon | |

| Methionine C6 | 15.4 | Carbon |

Crystallographic and Computational Modeling Insights

Crystallographic analysis of mureidomycin A has been achieved through its co-crystallization with the bacterial enzyme MraY, providing unprecedented structural insights at atomic resolution. The crystal structure with Protein Data Bank identification 6OZ6 represents MraY bound to 3'-hydroxymureidomycin A at 3.7 Å resolution, revealing the detailed molecular interactions between the antibiotic and its target enzyme. This crystallographic study has illuminated the binding mode and molecular recognition features that govern the biological activity of mureidomycin A.

The crystal structure reveals that mureidomycin A adopts a specific three-dimensional conformation when bound to MraY, with the uridine nucleoside portion occupying the natural substrate binding site and the peptide chain extending into additional binding pockets. The structural analysis shows that the protonated 6'-amino group of the inhibitor is oriented with hydrogen atoms pointing toward the α-face of the β-configured aminoribose unit, providing insights into potential modification sites for analog development.

Computational modeling studies have complemented the crystallographic data by providing detailed structural predictions and binding energy calculations. These computational approaches have been instrumental in understanding the conformational flexibility of mureidomycin A and its capacity to adopt optimal binding conformations within the MraY active site. The modeling studies have also revealed cryptic druggable binding sites that were not previously appreciated, expanding our understanding of the molecular basis for MraY inhibition.

The crystallographic data has established that MraY consists of ten transmembrane helices with a cytoplasmic cleft forming the active site, and mureidomycin A binds within this cytoplasmic binding pocket. The structural studies demonstrate that the natural product inhibitor shares a common uridine motif with the donor substrate UDP-MurNAc-pentapeptide, explaining the competitive inhibition mechanism observed in biochemical assays.

Advanced computational modeling techniques have been employed to predict the binding affinity and selectivity of mureidomycin A variants, providing structure-activity relationship insights that guide the development of improved analogs. These computational studies have also examined the dynamic behavior of the mureidomycin A-MraY complex, revealing conformational changes that occur upon inhibitor binding and their implications for enzyme function.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Protein Data Bank ID | 6OZ6 | |

| Resolution | 3.7 Å | |

| Complex | MraY-3'-hydroxymureidomycin A | |

| Deposition Date | 2019-05-15 | |

| Release Date | 2019-07-10 |

Properties

Molecular Formula |

C38H48N8O12S |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19-/t20?,26?,27?,28?,29-,31?,35-/m1/s1 |

InChI Key |

LLINEOOFHRQODR-QQCWUGGYSA-N |

SMILES |

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |

Isomeric SMILES |

CC(C(C(=O)N/C=C\1/C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |

Canonical SMILES |

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |

Synonyms |

mureidomycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Mureidomycin A is part of the uridyl peptide antibiotic family, which includes napsamycins , pacidamycins , and sansanmycins . These compounds share a conserved uridine-peptide scaffold but differ in structural modifications that influence their bioactivity and target specificity.

Structural Comparisons

| Feature | Mureidomycin A | Napsamycin B | Pacidamycin D1 | Sansanmycin C |

|---|---|---|---|---|

| Uracil Modification | 2,4-Dioxopyrimidin-1-yl | 2,4-Dioxodihydropyrimidin-1-yl | 3′-Hydroxyuridine | 2,4-Dioxopyrimidin-1-yl |

| Peptide Chain | AA4: Met; AA5: AMBA* | AA4: MetSO**; AA5: AMBA | AA4: Phe; AA5: Gly | AA4: Leu; AA5: AMBA |

| Key Substituents | N-terminal m-Tyr acetylated | N-terminal m-Tyr acetylated | Non-acetylated m-Tyr | Non-acetylated m-Tyr |

| Molecular Weight | 841.3 Da [M+H]+ | 843.3 Da [M+H]+ | 829.3 Da [M+H]+ | 855.3 Da [M+H]+ |

AMBA: 2-amino-3-methylaminobutyric acid; *MetSO: Methionine sulfoxide *.

Key Findings :

- Uracil Saturation : Dihydro-mureidomycins (rMRDs), produced by SSGG-03002 disruption, have a saturated C5–C6 bond in the uracil ring, reducing antibacterial potency compared to unsaturated MRDs .

- Peptide Chain Flexibility : Substitutions at AA4 (e.g., MetSO in napsamycins) enhance resistance to bacterial proteases, while AA5 variations (e.g., Phe in pacidamycins) alter target affinity .

- Acetylation : N-terminal acetylation in mureidomycins and napsamycins reduces MraY inhibition (IC50 increases from 260 µM to 1.5 mM in acetylated analogs) .

Key Insights :

- Regulatory Mechanisms: Mureidomycin production requires exogenous ssaA for activation, whereas sansanmycins use native ssaA.

Key Observations :

- Potency : Mureidomycin C (MetSO at AA4) shows superior activity (MIC 1 µg/mL) due to improved bacterial uptake and resistance to oxidation .

- Pharmacokinetics : Acetylated analogs (e.g., N-acetylmureidomycin B) exhibit reduced urinary excretion (5% vs. 18% for MRD C) but retain low toxicity .

- Structural-Activity Relationship (SAR) : The uridine 3′-hydroxyl group in pacidamycins is critical for MraY binding, while peptide chain hydrophobicity in sansanmycins enhances serum stability .

Preparation Methods

Strain Selection and Culture Conditions

Streptomyces flavidovirens SANK 60486 is the primary strain used for Mureidomycin A production. The fermentation process begins with a seed culture prepared in medium A, which contains:

| Component | Concentration (w/v) |

|---|---|

| Glucose | 2.0% |

| Soybean meal | 1.5% |

| Peptone | 0.5% |

| NaCl | 0.25% |

| CaCO₃ | 0.2% |

| Trace metal salts | 0.01% |

Cultivation occurs at 22°C with continuous agitation (220 rpm) and aeration (15 L/min). The seed culture is typically grown for 84 hours in Erlenmeyer flasks before scaling to 30-liter fermentors.

Fermentation Process Optimization

Large-scale fermentation employs a two-stage process:

-

Seed Culture : 25 mL of inoculum is transferred to 2-liter flasks containing medium A and incubated for 24 hours at 22°C.

-

Main Fermentation : The seed culture is inoculated into 15-liter batches of medium A in jar fermentors. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 22°C |

| Agitation rate | 150 rpm |

| Aeration rate | 15 L/min |

| Fermentation duration | 96 hours |

Post-fermentation, the broth is centrifuged to remove biomass, yielding a supernatant rich in Mureidomycin A and related congeners (e.g., mureidomycins B–F).

Isolation and Purification of Mureidomycin A

Primary Isolation

The supernatant is adsorbed onto Diaion HP-20 resin and eluted with 50% aqueous acetone to remove impurities. Subsequent concentration under reduced pressure yields a crude powder containing Mureidomycin A (15–24 mg/L).

Chromatographic Purification

Final purification involves sequential chromatography:

-

Toyopearl HW-40 Column : Elution with 30% aqueous methanol separates Mureidomycin A from E and F.

-

Amberlite CG-50 (H⁺) Column : Elution with 0.5M aqueous ammonia removes residual salts and contaminants.

Lyophilization of the active fractions produces Mureidomycin A as a white powder with the following properties:

| Property | Value |

|---|---|

| Solubility | Water, methanol |

| Stability | pH 2–8 (25°C) |

| Bioactivity (MIC) | 0.1–3.13 μg/mL (vs. P. aeruginosa) |

Chemical Synthesis of Mureidomycin A

Retrosynthetic Strategy

Recent synthetic efforts focus on constructing the Z-oxyacylenamide core, which links the uridine and urea tetrapeptide moieties. Key steps include:

Synthetic Route (Simplified)

-

Intermediate 7 (Diaminobutanoic Carboxamide) :

-

Intermediate 8 (Z-Oxyvinyliodide) :

-

Cross-Coupling :

-

Peptide Assembly :

Analytical Characterization

Spectroscopic Data

Mureidomycin A is characterized by:

Q & A

Q. How to integrate multi-omics data to elucidate regulatory networks in Mureidomycin production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.